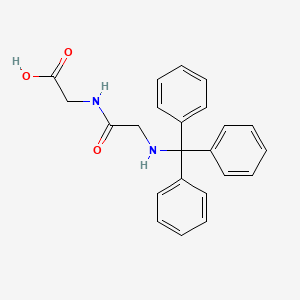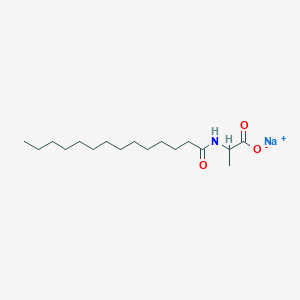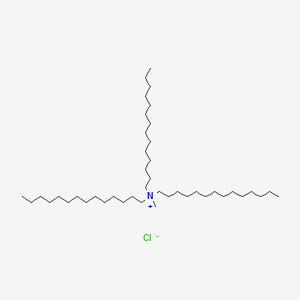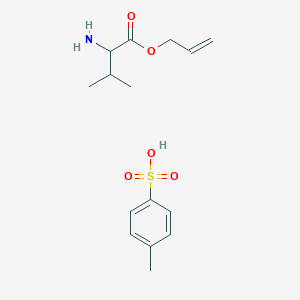
N-(Triphenylmethyl)glycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Triphenylmethyl)glycylglycine, also known as N-Tritylglycine, is a derivative of glycylglycine where the amino group is protected by a triphenylmethyl (trityl) group. This compound is of interest due to its applications in peptide synthesis and as a protective group in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Triphenylmethyl)glycylglycine can be synthesized through the reaction of glycylglycine with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trityl group protecting the amino group of glycylglycine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the trityl protection.
Análisis De Reacciones Químicas
Types of Reactions
N-(Triphenylmethyl)glycylglycine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl group.
Peptide Bond Formation: It is commonly used in peptide synthesis, where the trityl group protects the amino group during the coupling reactions.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the trityl group.
Pyridine: Acts as a base in the initial synthesis of this compound.
Dicyclohexylcarbodiimide (DCC): Used in peptide coupling reactions.
Major Products Formed
Deprotected Glycylglycine: Formed after removal of the trityl group.
Peptide Chains: Formed during peptide synthesis when this compound is used as a building block.
Aplicaciones Científicas De Investigación
N-(Triphenylmethyl)glycylglycine has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides and proteins.
Organic Synthesis: Acts as a protective group for amino groups in various organic synthesis reactions.
Biological Studies: Used in studies involving protein interactions and enzyme mechanisms.
Mecanismo De Acción
The primary mechanism of action of N-(Triphenylmethyl)glycylglycine involves the protection of the amino group by the trityl group. This protection prevents unwanted side reactions during peptide synthesis and other organic reactions. The trityl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group .
Comparación Con Compuestos Similares
Similar Compounds
N-(Triphenylmethyl)glycine: Similar in structure but lacks the additional glycine residue.
N-(Triphenylmethyl)alanine: Another trityl-protected amino acid derivative.
N-(Triphenylmethyl)serine: Contains a hydroxyl group in addition to the trityl-protected amino group.
Uniqueness
N-(Triphenylmethyl)glycylglycine is unique due to its dual protection of both the amino and carboxyl groups, making it particularly useful in peptide synthesis. The presence of the trityl group provides steric hindrance, which can be advantageous in selective reactions .
Propiedades
Número CAS |
5893-07-2 |
|---|---|
Fórmula molecular |
C23H22N2O3 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-[[2-(tritylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H22N2O3/c26-21(24-17-22(27)28)16-25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,25H,16-17H2,(H,24,26)(H,27,28) |
Clave InChI |
UMAMUAHGYMAHSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)
![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)

![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)

![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)

![2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione](/img/structure/B13896680.png)

![Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13896692.png)
![6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896695.png)

